1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol
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Overview
Description
1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol is a synthetic intermediate used in the preparation of sugar nucleotides. It has a molecular weight of 589.48 and a molecular formula of C29H26Cl2O7S . This compound is primarily utilized in research settings, particularly in the fields of proteomics and carbohydrate chemistry.
Preparation Methods
The synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol involves multiple steps. One common synthetic route starts with 1,5-Anhydro-4,6-O-benzylidene-D-glucitol, which undergoes chlorination and subsequent reactions to introduce the thiocarbonyloxy and p-toluoyl groups . The reaction conditions typically involve the use of cyclic ethers such as tetrahydrofuran and 1,4-dioxane
Chemical Reactions Analysis
1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common reagents for substitution reactions include chlorinating agents and other electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of sugar nucleotides
Biology: It serves as a tool in proteomics research to study protein-carbohydrate interactions.
Medicine: Research involving this compound includes the development of inhibitors for glycogen phosphorylase, a target enzyme for type 2 diabetes.
Industry: Its applications in industry are limited, primarily due to its specialized use in research.
Mechanism of Action
The mechanism of action of 1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol involves its role as a glycosylation reagent. It facilitates the synthesis of oligosaccharides by modifying the sugar moiety through fluorination and methylation . The molecular targets and pathways involved include various enzymes and proteins that interact with carbohydrates.
Comparison with Similar Compounds
Similar compounds to 1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol include:
1,5-Anhydro-4,6-O-benzylidene-D-glucitol: Used as a precursor in the synthesis of C-glycoside analogs.
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-3-fluoro-2-O-trifluoromethanesulfonyl-D-altritol: Utilized in the synthesis of nucleoside analogues. The uniqueness of this compound lies in its specific functional groups, which make it a valuable intermediate for synthesizing complex carbohydrates and studying their interactions.
Properties
Molecular Formula |
C29H26Cl2O7S |
---|---|
Molecular Weight |
589.5 g/mol |
IUPAC Name |
[(8aR)-2-benzyl-8-(2,4-dichlorophenoxy)carbothioyloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate |
InChI |
InChI=1S/C29H26Cl2O7S/c1-17-7-9-19(10-8-17)28(32)35-24-16-33-23-15-34-25(13-18-5-3-2-4-6-18)37-26(23)27(24)38-29(39)36-22-12-11-20(30)14-21(22)31/h2-12,14,23-27H,13,15-16H2,1H3/t23?,24?,25?,26-,27?/m1/s1 |
InChI Key |
HUNPVSDJTGKUBR-XKRCLBNNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2COC3COC(O[C@H]3C2OC(=S)OC4=C(C=C(C=C4)Cl)Cl)CC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2COC3COC(OC3C2OC(=S)OC4=C(C=C(C=C4)Cl)Cl)CC5=CC=CC=C5 |
Origin of Product |
United States |
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